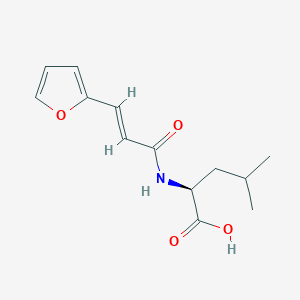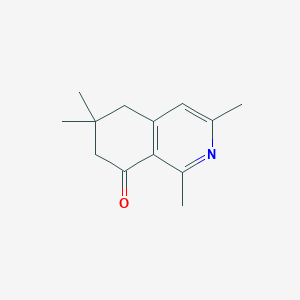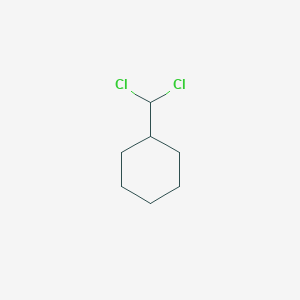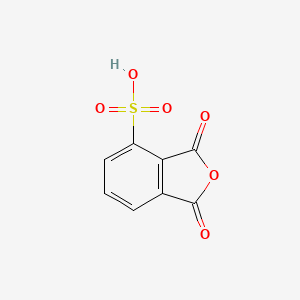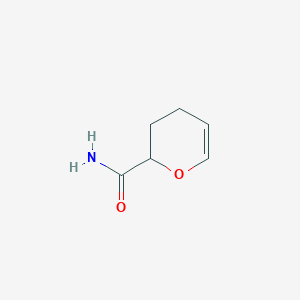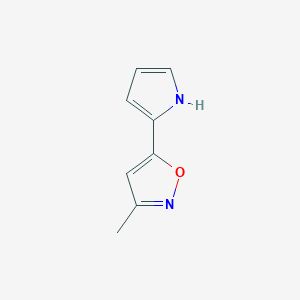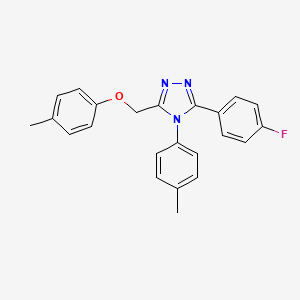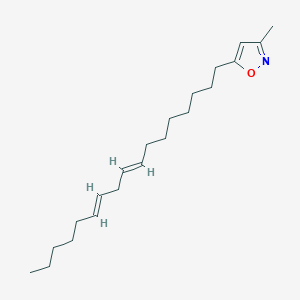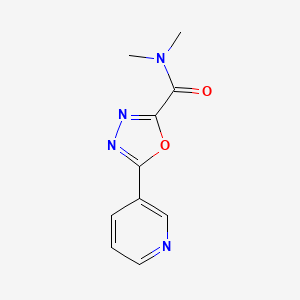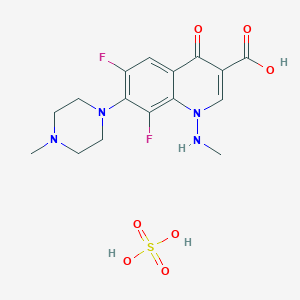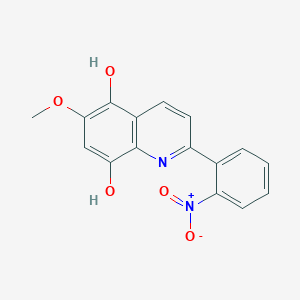
8-Hydroxy-6-methoxy-2-(2-nitrophenyl)quinolin-5(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-2-(2-nitrophenyl)quinoline-5,8-diol is a complex organic compound with the molecular formula C16H12N2O5 It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is notable for its unique structure, which includes a methoxy group, a nitrophenyl group, and two hydroxyl groups attached to the quinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(2-nitrophenyl)quinoline-5,8-diol typically involves multi-step organic reactions. One common method starts with the preparation of 2-nitroaniline, which undergoes a series of reactions to introduce the methoxy and hydroxyl groups. The key steps include nitration, methoxylation, and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
6-Methoxy-2-(2-nitrophenyl)quinoline-5,8-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or lithium aluminum hydride can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Quinones with altered electronic properties.
Reduction: Amino derivatives with potential biological activity.
Substitution: Various substituted quinoline derivatives with diverse applications.
科学的研究の応用
6-Methoxy-2-(2-nitrophenyl)quinoline-5,8-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 6-Methoxy-2-(2-nitrophenyl)quinoline-5,8-diol involves its interaction with specific molecular targets. For example, its potential antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes. The compound’s unique structure allows it to interact with various biological pathways, leading to diverse biological effects.
類似化合物との比較
Similar Compounds
6-Methoxyquinoline: Lacks the nitrophenyl and hydroxyl groups, resulting in different chemical properties and applications.
2-Nitroquinoline:
5,8-Dihydroxyquinoline: Lacks the methoxy and nitrophenyl groups, affecting its chemical behavior and applications.
Uniqueness
6-Methoxy-2-(2-nitrophenyl)quinoline-5,8-diol is unique due to the combination of its functional groups, which impart specific chemical properties and potential applications not found in its similar compounds. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups, along with the hydroxyl groups, allows for versatile reactivity and a wide range of scientific research applications.
特性
CAS番号 |
61472-43-3 |
|---|---|
分子式 |
C16H12N2O5 |
分子量 |
312.28 g/mol |
IUPAC名 |
6-methoxy-2-(2-nitrophenyl)quinoline-5,8-diol |
InChI |
InChI=1S/C16H12N2O5/c1-23-14-8-13(19)15-10(16(14)20)6-7-11(17-15)9-4-2-3-5-12(9)18(21)22/h2-8,19-20H,1H3 |
InChIキー |
OOVUHOZUZNHTBK-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C(=C1)O)N=C(C=C2)C3=CC=CC=C3[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


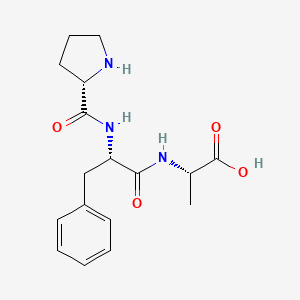
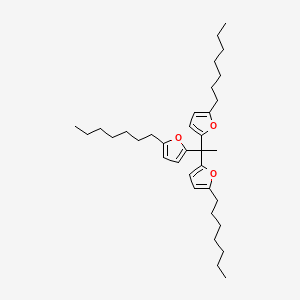
![2-(Carboxy(hydroxy)methyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B15210981.png)
